Mucobromic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mucobromic acid is a naturally occurring dibrominated organic compound found in various marine organisms, including red algae and sponges []. While its natural function remains unclear, scientific research has explored its potential applications due to its unique chemical properties. Here's a closer look at its potential in various scientific research fields:

Anti-inflammatory properties:

Studies suggest that mucobromic acid possesses anti-inflammatory properties. Research has shown that it can inhibit the production of inflammatory mediators, such as leukotrienes, thereby reducing inflammation []. This makes it a potential candidate for treating various inflammatory conditions like asthma and bronchitis.

Mucus regulation:

Mucobromic acid has also been shown to regulate mucus production. Studies indicate that it may bind to specific amino acids in mucus, altering its viscosity and aiding in its clearance from the airways []. This property could be beneficial for treating respiratory diseases associated with excessive mucus production.

Antimicrobial activity:

Research suggests that mucobromic acid might possess antimicrobial activity against various bacteria and fungi []. However, further investigation is needed to understand the specific mechanisms involved and its potential therapeutic applications.

Other potential applications:

Preliminary research also suggests mucobromic acid might have other potential applications, including:

- Anti-cancer properties: Some studies have shown that mucobromic acid may exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells []. However, more research is required to confirm these findings and understand its potential therapeutic effects.

- Neuroprotective effects: Limited research suggests that mucobromic acid might have neuroprotective effects []. However, further investigation is necessary to understand its mechanisms and potential therapeutic applications in neurodegenerative diseases.

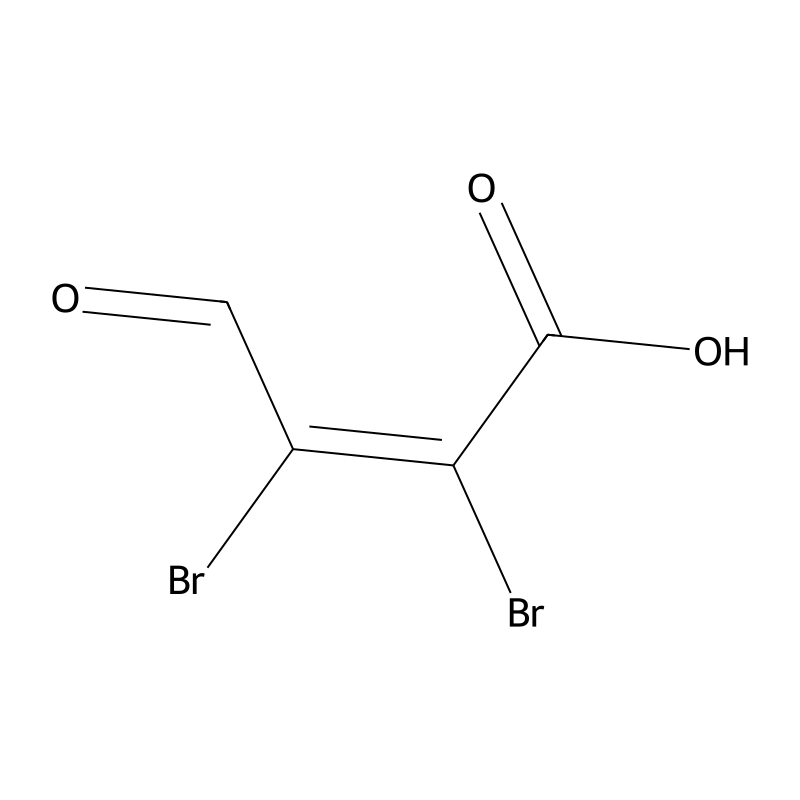

Mucobromic acid is an organic compound classified as a brominated derivative of mucochloric acid. It is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and biological activity. The molecular formula of mucobromic acid is C₂Br₂O₃, and it features two bromine atoms, indicating its potential for significant chemical interactions.

Mucobromic acid can be synthesized through the bromination of furfural, typically involving an oxidation and decarboxylation process. The general reaction can be summarized as follows:

This reaction illustrates the transformation of furfural into mucobromic acid, highlighting the role of bromine in introducing halogen substituents into the molecular structure .

Mucobromic acid has been shown to react with nucleosides such as adenosine, cytidine, and guanosine, forming various derivatives that may exhibit mutagenic properties .

Mucobromic acid exhibits notable biological activity, particularly as a mutagen. It has been studied for its effects on bacterial cells and has been identified as a byproduct of water disinfection processes. The compound's reactivity with nucleosides suggests that it may interfere with nucleic acid synthesis and function, potentially leading to mutations in microbial populations .

The synthesis of mucobromic acid can be achieved through several methods:

- Bromination of Furfural: This method involves the reaction of furfural with bromine in the presence of an oxidizing agent such as nitric or nitrous acid. This process yields mucobromic acid along with other byproducts .

- Organic Synthesis Procedures: Mucobromic acid can also be synthesized through specific organic synthesis protocols that involve controlled conditions to maximize yield and purity. For example, a procedure reported yields approximately 63% of mucobromic acid from furfural .

- Azido Derivatives: Advanced synthetic methods have explored the conversion of mucobromic acid into azido derivatives, showcasing its reactivity and potential for further chemical manipulation .

Mucobromic acid finds applications primarily in research settings due to its mutagenic properties and potential use in studying nucleic acid interactions. Its role as a water disinfection byproduct raises concerns regarding environmental safety and human health, prompting investigations into its effects on microbial genetics.

Studies have demonstrated that mucobromic acid interacts with various biological molecules, particularly nucleosides. These interactions can lead to significant alterations in genetic material, raising concerns about its mutagenicity. Research indicates that mucobromic acid may react with adenosine, cytidine, and guanosine, resulting in products that could affect cellular functions .

Several compounds share structural similarities with mucobromic acid, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Mucochloric Acid | Chlorinated derivative | Mutagenic; reacts similarly with nucleosides |

| Bromochloracetic Acid | Both bromine and chlorine atoms | Used in organic synthesis; less studied for mutagenicity |

| Dichloroacetic Acid | Two chlorine atoms | Known for metabolic effects; less reactive than mucobromic acid |

Mucobromic acid is unique due to its dual bromination and specific reactivity patterns with nucleosides, distinguishing it from other halogenated compounds.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive